molecular formula C27H22ClN3O6S B2427256 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 896705-55-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No.: B2427256
CAS No.: 896705-55-8
M. Wt: 552
InChI Key: OZNWMVLSSIGRKI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including benzodioxole, chlorophenyl, and quinazolinone moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and chlorophenylmethylsulfanyl compounds. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or nitro groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: The compound’s potential therapeutic properties may be explored for the development of new drugs targeting specific diseases.

    Industry: It may find applications in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide include other quinazolinone derivatives and benzodioxole-containing molecules. Examples include:

  • Quinazolin-4-one derivatives
  • Benzodioxole-substituted amides
  • Chlorophenylmethylsulfanyl compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O6S/c28-19-4-2-1-3-17(19)13-38-27-30-20-11-24-23(36-15-37-24)10-18(20)26(33)31(27)8-7-25(32)29-12-16-5-6-21-22(9-16)35-14-34-21/h1-6,9-11H,7-8,12-15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNWMVLSSIGRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=CC=C6Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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